S-Sulfocysteine

Descripción general

Descripción

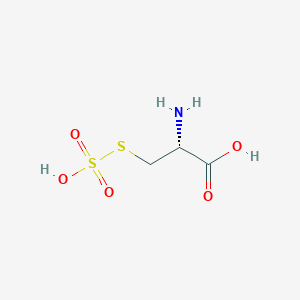

S-sulfocistina: es un derivado de la L-cisteína, un aminoácido que contiene azufre. Se caracteriza por la presencia de un grupo sulfo unido al átomo de azufre de la cisteína.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La S-sulfocistina puede sintetizarse a través de la reacción de O-acetilserina con tiosulfato. Esta reacción es catalizada por la enzima S-sulfocistina sintasa . Las condiciones de reacción suelen implicar un medio acuoso y un pH controlado para garantizar la actividad enzimática óptima.

Métodos de producción industrial: En entornos industriales, la producción de S-sulfocistina puede implicar el uso de bacterias recombinantes que expresan la enzima S-sulfocistina sintasa. Estas bacterias pueden cultivarse en biorreactores, donde producen la enzima que cataliza la formación de S-sulfocistina a partir de O-acetilserina y tiosulfato .

Análisis De Reacciones Químicas

Tipos de reacciones: La S-sulfocistina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: La S-sulfocistina puede oxidarse para formar sulfo-glutatión y otros compuestos que contienen azufre.

Sustitución: La S-sulfocistina puede experimentar reacciones de sustitución en las que el grupo sulfo es reemplazado por otros grupos funcionales.

Productos principales formados: Los productos principales formados a partir de las reacciones de S-sulfocistina incluyen cisteína, sulfo-glutatión y otros compuestos que contienen azufre .

Aplicaciones Científicas De Investigación

Neurobiology and Metabolic Disorders

Neurodegeneration in Molybdenum Cofactor Deficiency (MoCD)

One of the most critical applications of SSC is its role in understanding and treating MoCD, a rare genetic disorder characterized by severe neurodegeneration. SSC acts as an agonist for N-methyl D-aspartate receptors (NMDA-R), leading to excitotoxicity and neuronal damage. Research indicates that SSC accumulation in patients with MoCD correlates with increased neurodegenerative symptoms due to calcium influx and subsequent cell signaling alterations .

Case Study: Treatment with NMDA-R Antagonists

In a study involving mouse models of MoCD, pharmacological blockade of NMDA-R using memantine demonstrated protective effects against SSC-induced neurotoxicity. This suggests potential therapeutic avenues for managing symptoms associated with MoCD by targeting SSC's excitotoxic pathways .

Biotechnological Applications

Cell Culture and Biopharmaceutical Production

SSC has been identified as a promising feed supplement in cell culture, particularly in Chinese hamster ovary (CHO) cells used for producing therapeutic proteins. A multi-omics study revealed that SSC enhances cellular performance by stabilizing intracellular cysteine levels, which are crucial for maintaining redox balance and promoting antioxidant responses .

Table 1: Effects of this compound on CHO Cell Cultures

| Parameter | Control (without SSC) | With SSC |

|---|---|---|

| Cell Viability | 75% | 90% |

| Protein Titer | 500 mg/L | 750 mg/L |

| Glutathione Levels | Low | High |

| Cysteine Availability | Limited | Enhanced |

This table illustrates the beneficial effects of SSC on cell viability and protein production, highlighting its utility in biopharmaceutical manufacturing.

Diagnostic Applications

Biomarker for Molybdenum Cofactor Deficiency

Elevated levels of SSC in urine are a diagnostic hallmark for MoCD and sulfite oxidase deficiency. Early detection through urine tests can facilitate timely intervention, which is crucial given the rapid progression of neurodegeneration associated with these conditions .

Toxicology Studies

Seizure-Inducing Properties

Research has shown that SSC can induce seizure-like behaviors in model organisms such as zebrafish. This highlights its potential neurotoxic effects when present at elevated levels, further emphasizing the need for careful monitoring in clinical settings .

Mecanismo De Acción

La S-sulfocistina ejerce sus efectos a través de su interacción con los tioles intracelulares. Forma disulfuros mixtos con glutatión, que luego se reducen por glutaredoxina para liberar cisteína y especies de azufre . Este proceso ayuda a mantener la homeostasis de la cisteína y apoya diversas funciones celulares, incluyendo la síntesis de proteínas y la defensa antioxidante .

Comparación Con Compuestos Similares

Compuestos similares:

L-cisteína: Un aminoácido que contiene azufre que sirve como precursor de la S-sulfocistina.

N-acetilcisteína: Un derivado de la cisteína utilizado como medicamento y suplemento dietético.

Cistina: La forma dimérica oxidada de la cisteína.

Singularidad: La S-sulfocistina es única debido a su grupo sulfo, que le confiere propiedades químicas y reactividad distintas. A diferencia de la cisteína, que participa principalmente en reacciones redox, la S-sulfocistina puede experimentar una gama más amplia de transformaciones químicas, lo que la convierte en valiosa en diversas aplicaciones científicas e industriales .

Actividad Biológica

S-Sulfocysteine (SSC) is a derivative of L-cysteine that has garnered significant attention due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of SSC, focusing on its mechanisms of action, effects on cellular processes, and implications in various biological contexts.

Overview of this compound

This compound is formed through the reaction of cysteine with sulfuric acid. It is characterized by a sulfonic acid group attached to the thiol moiety, which enhances its stability compared to L-cysteine and N-acetylcysteine (NAC) due to the protection of the thiol group from oxidation . The stability of SSC allows it to be utilized effectively in cell culture and therapeutic applications.

Cellular Uptake and Metabolism

Research indicates that SSC is actively taken up by cells, particularly in Chinese hamster ovary (CHO) cells, where it undergoes metabolic conversion. A multi-omics study demonstrated that SSC forms mixed disulfides with glutathione (GSH), leading to the release of cysteine and sulfur species, thereby enhancing cellular antioxidant capacity . This process plays a crucial role in maintaining cysteine homeostasis and promoting cellular functions.

Neurotoxic Effects

In contrast to its beneficial effects in cell culture, SSC has been implicated as a neurotoxic agent in certain pathological conditions, such as molybdenum cofactor deficiency (MoCD). Studies have shown that SSC activates N-methyl D-aspartate receptors (NMDA-R), leading to calcium influx and excitotoxicity in neurons. This neurodegeneration is mediated by calpain activation, which degrades synaptic proteins and exacerbates synaptic loss . The neurotoxic effects of SSC highlight its dual role depending on the biological context.

Impact on Cell Culture Processes

The incorporation of SSC into cell culture feeds has been shown to enhance productivity in biopharmaceutical production. In various cell lines, SSC supplementation resulted in increased specific productivity (Qp) and prolonged culture duration. Furthermore, it reduced trisulfide bond levels in produced antibodies, leading to decreased product heterogeneity . These findings suggest that SSC can improve overall process performance in biomanufacturing.

Table 1: Effects of this compound on Cellular Processes

Case Studies

- CHO Cell Studies : In a comprehensive study utilizing CHO-K1 GS cells, SSC was shown to enhance cell viability and titer during fed-batch processes. The increased availability of cysteine directed towards glutathione synthesis was linked to an improved antioxidative response .

- Neurodegeneration Model : In mouse models of MoCD, elevated levels of SSC were correlated with neurodegeneration. Pharmacological blockade of NMDA-R effectively mitigated the neurotoxic effects induced by SSC, suggesting potential therapeutic avenues for managing excitotoxicity .

- Biopharmaceutical Production : In experiments involving different cell lines, the addition of SSC resulted in a significant increase in Qp while simultaneously reducing antibody fragmentation. This demonstrates the compound's utility in optimizing bioprocesses for therapeutic antibody production .

Propiedades

IUPAC Name |

(2R)-2-amino-3-sulfosulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKPBJYHPHHWAN-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7381-67-1 (mono-hydrochloride salt) | |

| Record name | S-Sulphocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20167649 | |

| Record name | S-Sulphocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | S-Sulfocysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cysteine-S-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1637-71-4 | |

| Record name | L-Cysteinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Sulphocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-sulphocysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Sulphocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine S-sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-SULFOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885F2S42LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cysteine-S-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 171 °C | |

| Record name | Cysteine-S-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.